(r)-2-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenol
Overview
Description
(r)-2-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenol is a useful research compound. Its molecular formula is C15H13NO2 and its molecular weight is 239.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalysis in Organic Synthesis
- Catalytic Transfer Hydrogenation : Ruthenium complexes containing phenolate-oxazoline ligands, including 2-(4-phenyl-4,5-dihydrooxazol-2-yl)phenol, show promising results in the catalytic transfer hydrogenation of nitroarene to aniline. These complexes provide an environmentally friendly method for reducing nitroarenes to anilines without harsh reaction conditions (Jia et al., 2018).
Pharmaceutical and Biological Applications
- Antimicrobial Activities : Some derivatives of 2-(4-phenyl-4,5-dihydrooxazol-2-yl)phenol have been synthesized and tested for antibacterial activity against both Gram-positive and Gram-negative bacteria, showing significant antimicrobial effects. These compounds include a range of substituted phenol derivatives (Shaikh et al., 2014); (Hussain et al., 2008).
Materials Science and Chemistry
- Synthesis of Chiral Building Blocks : This compound has been used in the efficient synthesis of chiral building blocks for the creation of optically active α-substituted α-amino acid derivatives, useful in various chemical applications (Miyaoka et al., 2006).
- Crystal Structure Analysis : The compound has been synthesized and analyzed for its crystal structure, which can contribute to understanding its chemical and physical properties (Luo et al., 2010).
- Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) : It's used in the design of Ir(III) complexes for PhOLEDs, showing potential in creating highly efficient, stable, and bright sky-blue and bluish-green light emissions (Sarada et al., 2016).
Properties
IUPAC Name |
2-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c17-14-9-5-4-8-12(14)15-16-13(10-18-15)11-6-2-1-3-7-11/h1-9,13,17H,10H2/t13-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKPOGDNFMTRFD-ZDUSSCGKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC=C2O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N=C(O1)C2=CC=CC=C2O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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